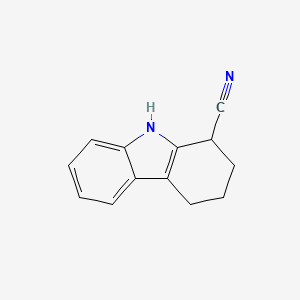

2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

CAS No.: 494203-96-2

Cat. No.: VC6282500

Molecular Formula: C13H12N2

Molecular Weight: 196.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494203-96-2 |

|---|---|

| Molecular Formula | C13H12N2 |

| Molecular Weight | 196.253 |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |

| Standard InChI | InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-2,5,7,9,15H,3-4,6H2 |

| Standard InChI Key | NNCKFXSLMOOHLT-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)C3=CC=CC=C3N2)C#N |

Introduction

Structural and Molecular Characteristics

The compound consists of a tricyclic carbazole core, partially saturated at the 2,3,4,9-positions, with a nitrile (-CN) substituent at the 1-position. Key structural features include:

-

Stereochemistry: The tetrahydrocarbazole scaffold adopts a half-chair conformation in the cyclohexene ring, with disorder observed in methylene groups in crystallographic studies .

-

Bonding: The nitrile group enhances polarity and reactivity, facilitating further functionalization.

-

Crystallographic Data: X-ray studies reveal intermolecular N–H···π and C–H···π interactions stabilizing the crystal lattice .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 196.25 g/mol | |

| Boiling Point | 434.5 ± 33.0 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 141.4 ± 10.6 °C |

Synthesis Methods

Organocatalytic Asymmetric Synthesis

A 2024 study demonstrated the use of p-toluenesulfonic acid (PTSA) to catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole, yielding styrene atropisomers with 85–92% yields and high diastereoselectivity () . Chiral catalysts achieved moderate enantioselectivity (), highlighting potential for asymmetric applications .

Green Synthesis Using Ionic Liquids

The ionic liquid [bmim][BF₄] catalyzed Fischer indole synthesis between phenylhydrazine derivatives and cyclohexanone in methanol, achieving 80–95% yields under mild conditions . This method reduces environmental impact and enables catalyst reuse for 3–5 cycles .

Conventional Fischer Indole Synthesis

Cyclization of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions remains a robust approach, though it requires harsh reagents like HCl or H₂SO₄ .

| Method | Catalyst | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Organocatalytic | PTSA | 85–92% | ||

| Ionic Liquid ([bmim][BF₄]) | [bmim][BF₄] | 80–95% | N/A | |

| Fischer Indole | HCl/H₂SO₄ | 70–85% | Moderate |

Physicochemical Properties

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis at high humidity. Recommended storage at 2–8°C in airtight containers .

-

Spectroscopic Data:

Biological and Pharmacological Applications

Hypoglycemic Activity

Derivatives of this compound exhibit 1.2× the hypoglycemic effect of metformin in HepG2 cells via AMP-activated protein kinase (AMPK) activation, a key regulator of glucose metabolism. In murine models, it reduced blood glucose levels comparably to pioglitazone but with 30% less weight gain.

Antiviral Activity

Analogues bearing the tetrahydrocarbazole scaffold inhibit Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with IC₅₀ values as low as 550 nM . Optimization of C-1 substituents (e.g., n-propyl) enhanced potency .

CRTH2 Receptor Antagonism

As a CRTH2 antagonist, the compound blocks prostaglandin D₂ (PGD₂) binding, showing promise for treating allergic asthma and dermatitis. In vivo studies demonstrated reduced airway hyperresponsiveness and eosinophil infiltration.

Recent Advances and Future Directions

Optoelectronic Materials

The carbazole core’s charge-transfer properties make it suitable for organic light-emitting diodes (OLEDs) . Future studies may explore its incorporation into emissive layers.

Drug Discovery

Ongoing research focuses on:

-

Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance AMPK binding.

-

Combination Therapies: Pairing with existing antidiabetics to mitigate side effects.

Green Chemistry

Scalable synthesis using continuous-flow reactors and biocatalysts could improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume